
Methyl 6-hydroxy-5-iodonicotinate
Descripción general
Descripción
Methyl 6-hydroxy-5-iodonicotinate: is an organic compound with the molecular formula C₇H₆INO₃ and a molecular weight of 279.03 g/mol . It is also known by its IUPAC name, methyl 6-hydroxy-5-iodopyridine-3-carboxylate . This compound is a derivative of nicotinic acid and contains both hydroxyl and iodine functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 6-hydroxy-5-iodonicotinate can be synthesized through various synthetic routes. One common method involves the iodination of methyl 6-hydroxy-3-pyridinecarboxylate using iodine and a suitable oxidizing agent . The reaction typically occurs in an organic solvent such as acetic acid or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-hydroxy-5-iodonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products Formed:
Oxidation: Methyl 6-oxo-5-iodonicotinate.
Reduction: Methyl 6-hydroxy-5-hydroxy-nicotinate.
Substitution: Methyl 6-hydroxy-5-azidonicotinate.
Aplicaciones Científicas De Investigación
Methyl 6-hydroxy-5-iodonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 6-hydroxy-5-iodonicotinate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compounds derived from this compound .
Comparación Con Compuestos Similares
- Methyl 6-hydroxy-3-iodonicotinate
- Methyl 5-hydroxy-6-iodonicotinate
- Methyl 6-hydroxy-5-bromonicotinate
Comparison: Methyl 6-hydroxy-5-iodonicotinate is unique due to the specific positioning of the hydroxyl and iodine groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the iodine atom at the 5-position allows for specific substitution reactions that are not possible with bromine or chlorine analogs .
Actividad Biológica
Methyl 6-hydroxy-5-iodonicotinate (MHIN) is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.
- Molecular Formula : C₇H₆INO₃
- Molecular Weight : 279.03 g/mol
- CAS Number : 885950-46-9
MHIN is characterized by the presence of a hydroxyl group and an iodine atom, which contribute to its unique reactivity and biological interactions.
The biological activity of MHIN primarily arises from its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity to biological molecules. The iodine atom participates in halogen bonding, which can modulate enzyme activity and receptor interactions, leading to diverse biological effects such as:
- Enzyme Inhibition : MHIN acts as a precursor for the synthesis of enzyme inhibitors.
- Receptor Agonism : It may function as a receptor agonist in specific pathways.
Therapeutic Potential
Research indicates that MHIN exhibits several therapeutic properties:
- Anti-inflammatory Activity : Studies suggest that MHIN could inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Preliminary studies have shown that derivatives of MHIN can induce apoptosis in cancer cells, indicating potential use in cancer therapy.
Case Studies
-
Enzyme Inhibition Studies
- A study demonstrated that MHIN derivatives effectively inhibited certain enzymes involved in metabolic pathways, suggesting their potential use as therapeutic agents for metabolic disorders .
- Anticancer Activity
-
Anti-inflammatory Effects
- Research indicated that MHIN could reduce inflammation markers in animal models, supporting its use in developing anti-inflammatory drugs .
Comparison with Similar Compounds
The biological activity of MHIN can be compared with similar compounds to highlight its unique properties:
Compound Name | Key Features | Biological Activity |
---|---|---|
Methyl 6-hydroxy-3-iodonicotinate | Hydroxyl group at position 6 | Moderate enzyme inhibition |
Methyl 5-hydroxy-6-iodonicotinate | Hydroxyl group at position 5 | Lower anticancer activity |
Methyl 6-hydroxy-5-bromonicotinate | Bromine instead of iodine | Reduced reactivity compared to iodine analog |
Applications in Scientific Research
MHIN serves as a crucial building block in organic synthesis and medicinal chemistry. Its applications include:
- Synthesis of Pharmaceuticals : Used as a precursor for developing new drugs targeting various diseases.
- Research on Enzyme Mechanisms : Investigated for understanding enzyme kinetics and inhibition mechanisms.
- Material Science : Explored for developing new materials with specific chemical properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Methyl 6-hydroxy-5-iodonicotinate?
Methodological Answer: Synthesis typically involves iodination of methyl nicotinate derivatives under controlled conditions. Key steps include:
- Iodination: Use iodine monochloride (ICl) in acetic acid at 60–80°C to introduce iodine at the 5-position of the pyridine ring. Monitor reaction progress via TLC or HPLC.
- Hydroxylation: Hydrolyze the ester group under alkaline conditions (e.g., NaOH in aqueous ethanol) to introduce the 6-hydroxyl group.
- Characterization: Employ NMR (¹H, ¹³C) to confirm substitution patterns, FTIR for functional groups (e.g., -OH stretch at ~3200 cm⁻¹), and mass spectrometry (ESI-MS) for molecular weight verification. Ensure purity analysis via HPLC with UV detection at 254 nm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Work in a fume hood to avoid inhalation of vapors or aerosols. Use local exhaust systems if handling large quantities .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For prolonged exposure, use respiratory protection with organic vapor cartridges .
- Storage: Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Separate from oxidizing agents and incompatible materials (e.g., strong acids/bases) .
Q. How can researchers validate the stability of this compound under varying experimental conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
- Photostability: Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC. Store in amber glassware to minimize light-induced reactions .
- pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Quantify degradation products using LC-MS and compare with control samples .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with modifications at the 5-iodo or 6-hydroxy positions. Test bioactivity in cell-based assays (e.g., cytotoxicity, enzyme inhibition).
- Computational Modeling: Use density functional theory (DFT) to predict electronic effects of substituents on reactivity. Compare with experimental IC₅₀ values to identify key pharmacophores.
- Meta-Analysis: Apply PRISMA guidelines to systematically review literature, assess bias in existing studies, and reconcile conflicting results through subgroup analysis (e.g., by cell type or assay methodology) .
Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Identify low-abundance impurities (e.g., deiodinated byproducts) with ppm-level mass accuracy.
- NMR Spectroscopy: Use 2D techniques (COSY, HSQC) to resolve overlapping signals in complex mixtures.
- X-ray Crystallography: Confirm the crystalline structure and detect polymorphic impurities. Pair with differential scanning calorimetry (DSC) to assess crystallinity .
Q. How should researchers design dose-response studies to evaluate the ecological toxicity of this compound?
Methodological Answer:
- Model Organisms: Use Daphnia magna (water flea) for acute toxicity (48-hour LC₅₀) and Aliivibrio fischeri (bioluminescent bacteria) for chronic effects.
- Experimental Design: Follow OECD Test Guidelines 202 and 208. Include negative controls and reference toxicants (e.g., potassium dichromate).
- Data Analysis: Apply probit or log-logistic regression to calculate EC₅₀ values. Use ANOVA to compare toxicity across concentrations, and assess bioaccumulation potential via octanol-water partition coefficients (log P) .
Q. Methodological Frameworks
Q. How can PICOT criteria be adapted to formulate hypotheses about this compound’s pharmacological potential?
Methodological Answer:
- Population (P): Define target organisms or cell lines (e.g., human cancer cell lines).
- Intervention (I): Specify compound concentration ranges and exposure durations.
- Comparison (C): Use existing drugs (e.g., 5-fluorouracil) as positive controls.
- Outcome (O): Quantify outcomes like apoptosis induction (flow cytometry) or ROS generation (fluorescence assays).
- Time (T): Determine endpoint measurements (e.g., 24-hour viability assays). Refine the question iteratively using systematic reviews .
Q. What statistical approaches are recommended for analyzing contradictory data in multi-laboratory studies of this compound?
Methodological Answer:
- Random-Effects Meta-Analysis: Account for heterogeneity between studies using the DerSimonian-Laird estimator. Visualize data with forest plots.
- Sensitivity Analysis: Exclude outlier datasets (e.g., Grubbs’ test) and reassess effect sizes.
- Bayesian Methods: Use Markov Chain Monte Carlo (MCMC) simulations to model uncertainty and update prior distributions with new data .
Q. Data Presentation and Reproducibility
Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?
Methodological Answer:
- Detailed Descriptions: Specify reagent sources (e.g., Sigma-Aldrich, CAS 160729-80-6), purity grades, and instrument calibration methods.
- Raw Data Archiving: Deposit HPLC chromatograms, NMR spectra, and cytotoxicity data in repositories like Zenodo or Figshare.
- Ethical Compliance: For studies involving human-derived cells, include ethics committee approval codes and informed consent documentation .
Q. What criteria should guide the inclusion of this compound data in systematic reviews?
Methodological Answer:
- PRISMA Compliance: Follow Preferred Reporting Items for Systematic Reviews guidelines for study selection, data extraction, and risk-of-bias assessment.
- Inclusion/Exclusion Criteria: Define parameters such as publication date (e.g., 2010–2025), peer-reviewed status, and assay type (e.g., in vitro only).
- Data Synthesis: Use RevMan or R’s metafor package to pool effect sizes and generate funnel plots to detect publication bias .
Propiedades
IUPAC Name |
methyl 5-iodo-6-oxo-1H-pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGAGXUKDZFFSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594696 | |
Record name | Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-46-9 | |
Record name | Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.